1H-Pyrrolo[2,3-b]pyridin-4-amine, 6-methyl-1-(phenylsulfonyl)-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridin-4-amine, 6-methyl-1-(phenylsulfonyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a pyrrolo[2,3-b]pyridine core and a phenylsulfonyl group. These structural elements contribute to its diverse chemical reactivity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-4-amine, 6-methyl-1-(phenylsulfonyl)- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of pyrrolo[2,3-b]pyridine derivatives. The process often includes the following steps:
Formation of Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through sulfonylation reactions using reagents such as phenylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Additionally, industrial processes may incorporate continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridin-4-amine, 6-methyl-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridin-4-amine, 6-methyl-1-(phenylsulfonyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-4-amine, 6-methyl-1-(phenylsulfonyl)- involves its interaction with molecular targets such as receptor tyrosine kinases. For example, it has been shown to inhibit FGFRs, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to bind to these receptors and interfere with their signaling pathways is a key aspect of its biological activity.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar structural features.
5-Amino-1H-pyrazolo[4,3-b]pyridine:
Uniqueness
1H-Pyrrolo[2,3-b]pyridin-4-amine, 6-methyl-1-(phenylsulfonyl)- is unique due to its specific combination of a pyrrolo[2,3-b]pyridine core and a phenylsulfonyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(benzenesulfonyl)-6-methylpyrrolo[2,3-b]pyridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-10-9-13(15)12-7-8-17(14(12)16-10)20(18,19)11-5-3-2-4-6-11/h2-9H,1H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDVMROYVIVYAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CN(C2=N1)S(=O)(=O)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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